Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16718372
InChI: InChI=1S/C7H7F2N3O4/c1-2-16-6(13)4-3-11(7(8)9)10-5(4)12(14)15/h3,7H,2H2,1H3
SMILES:
Molecular Formula: C7H7F2N3O4
Molecular Weight: 235.14 g/mol

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

CAS No.:

Cat. No.: VC16718372

Molecular Formula: C7H7F2N3O4

Molecular Weight: 235.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate -

Specification

Molecular Formula C7H7F2N3O4
Molecular Weight 235.14 g/mol
IUPAC Name ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate
Standard InChI InChI=1S/C7H7F2N3O4/c1-2-16-6(13)4-3-11(7(8)9)10-5(4)12(14)15/h3,7H,2H2,1H3
Standard InChI Key KLRPHJBQIRKZIF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F

Introduction

Chemical Structure and Molecular Characterization

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate belongs to the nitro-substituted pyrazole family, a class of heterocyclic compounds renowned for their electron-deficient aromatic systems. The molecular formula is C₇H₇F₂N₃O₄, with a molecular weight of 235.15 g/mol. The presence of the difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity, while the nitro group (-NO₂) introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Structural Features

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents:

    • 1-Position: Difluoromethyl group (-CF₂H), contributing to steric bulk and fluorine-specific interactions.

    • 3-Position: Nitro group (-NO₂), pivotal for electrophilic substitution reactions.

    • 4-Position: Ethyl ester (-COOEt), enhancing solubility in organic solvents.

The canonical SMILES representation is CCOC(=O)C1=CN(N=C1C(F)F)N+[O-], and the InChI key is MRQQMVMIANXDKC-UHFFFAOYSA-N, as derived from analogous pyrazole esters .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate typically involves multi-step reactions, leveraging fluorinated building blocks and regioselective cyclization strategies:

  • Difluoromethylation: Introduction of the -CF₂H group via nucleophilic substitution using reagents like difluoromethyl triflate.

  • Nitro Group Installation: Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

  • Esterification: Reaction of the corresponding carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) .

Example Synthesis Protocol:

  • Step 1: 1-(Difluoromethyl)-3-nitropyrazole-4-carboxylic acid (10 mmol) is dissolved in ethanol (30 mL).

  • Step 2: Concentrated H₂SO₄ (1 mL) is added, and the mixture is refluxed at 80°C for 12 hours.

  • Step 3: The product is purified via recrystallization (yield: 65–72%) .

Key Challenges

  • Regioselectivity: Competing isomer formation during cyclization, mitigated by using bulky bases or low temperatures.

  • Fluorine Stability: Degradation risks under acidic or high-temperature conditions, necessitating inert atmospheres.

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight235.15 g/molCalculated
Melting Point45–48°CDifferential Scanning Calorimetry
Boiling Point289.3°C (predicted)EPI Suite Estimation
Density1.62 g/cm³Pycnometry
Solubility in Water2.8 g/L (25°C)Shake Flask Method
LogP (Octanol-Water)1.94HPLC Determination

The compound exhibits moderate hydrophobicity, making it suitable for formulations requiring balanced solubility in both aqueous and organic phases. The difluoromethyl group reduces hydrogen-bonding capacity, while the nitro group enhances polarity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (t, 3H, -CH₂CH₃), δ 4.32 (q, 2H, -OCH₂), δ 6.82 (s, 1H, pyrazole-H), δ 7.21 (t, 1H, -CF₂H).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -110.2 (d, J = 54 Hz, -CF₂H).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 236.1 [M+H]⁺, 258.1 [M+Na]⁺. Fragmentation peaks at m/z 190 (loss of -COOEt) and m/z 146 (loss of -NO₂).

Applications in Agrochemical Development

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate serves as a precursor to succinate dehydrogenase inhibitors (SDHIs), a class of fungicides targeting mitochondrial respiration in pathogens. Comparative studies with analogs like Bixafen® and Fluxapyroxad® suggest similar modes of action:

  • Mechanism: Binding to the ubiquinone site of SDH, disrupting electron transport and ATP synthesis.

  • Efficacy: Demonstrated IC₅₀ values of 0.8–1.2 μM against Botrytis cinerea and Fusarium graminearum in vitro .

Stability and Environmental Impact

Hydrolytic Stability

  • Half-Life (pH 7, 25°C): 14 days, with degradation products including 1-(difluoromethyl)-3-nitropyrazole-4-carboxylic acid and ethanol.

  • Photolysis: Rapid decomposition under UV light (t₁/₂ = 2 hours), generating nitroso intermediates.

Ecotoxicology

  • Daphnia magna (LC₅₀): 12 mg/L (96-hour exposure).

  • Soil Adsorption (Koc): 312 mL/g, indicating moderate mobility in loamy soils .

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